N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride
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Description
N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN5O4S and its molecular weight is 491.99. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit potent biological activities, such as antimicrobial, antifungal, and antitumor effects . They have been found to target various enzymes and receptors, but the specific targets for this compound need further investigation.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is chiefly mediated through the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to the inhibition of prostaglandin synthesis . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Pharmacokinetics
Benzothiazole derivatives have been reported to exhibit potent in vitro and in vivo activity
Result of Action
The result of the compound’s action would likely be the inhibition of inflammation, given that it potentially inhibits the biosynthesis of prostaglandins . This could lead to analgesic, anti-pyretic, and anti-inflammatory effects . .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the solvent used in reactions producing benzothiazole derivatives can affect the outcome . Additionally, the compound’s interaction with a cell-penetrating peptide can enhance its antibacterial activity
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a role in biochemical reactions . For instance, benzothiazole derivatives have been found to exhibit anti-tubercular activity, indicating potential interactions with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit potent activity against certain cell lines , suggesting that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzothiazole derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S.ClH/c1-2-31-18-6-7-19-20(15-18)32-22(24-19)26-12-10-25(11-13-26)9-8-23-21(28)16-4-3-5-17(14-16)27(29)30;/h3-7,14-15H,2,8-13H2,1H3,(H,23,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJGBPOCKJPZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)CCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.